molecular formula C6H4BrClN4 B2840248 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1610045-39-0

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B2840248
CAS RN: 1610045-39-0
M. Wt: 247.48
InChI Key: NEAFXDZUEAMBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” is a heterocyclic compound . It belongs to the class of triazolopyrazines, which are known for their versatile biological activities . This compound has a molecular formula of C6H4BrClN4 .


Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The synthesis of “6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” involves heating the precursor in trimethyl orthoacetate at 130°C for 1 hour .


Molecular Structure Analysis

The molecular structure of “6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine” consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The InChI Key for this compound is ZLJLYILYSDGQLY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They are often used as building blocks in medicinal chemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.45 . It is stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Structural Analysis

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been extensively studied for their synthesis and structural analysis. For instance, one study described the synthesis of triazole pyridazine derivatives, which exhibited considerable biological properties such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021). Another research focused on the facile one-pot synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazines, demonstrating the potential for creating new synthetic scaffolds (Mal et al., 2015).

Anticonvulsant and Antimicrobial Applications

A significant application of this compound is in the field of anticonvulsant and antimicrobial activities. A study synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for anticonvulsant activity, showing potent effects against seizures (Kelley et al., 1995). Furthermore, new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized and showed antimicrobial activity against various bacteria and fungi (Kumara et al., 2013).

Anticancer Potential

This compound also exhibits potential in anticancer research. A study on 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine highlighted its importance as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2019). Another research synthesized compounds showing promising anticancer activity, emphasizing the role of 1,2,4-triazolo[4,3-a]pyrazines in developing new therapeutic agents (Romero et al., 2020).

Cardiovascular Applications

In cardiovascular research, compounds related to 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine have shown promise. A study involving the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines demonstrated coronary vasodilating and antihypertensive activities, suggesting potential applications in cardiovascular diseases (Sato et al., 1980).

Mechanism of Action

Future Directions

Triazolopyrazines, including “6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine”, have potential for further synthetic applications in medicinally oriented synthesis . They are part of ongoing research in the development of new therapeutic agents .

properties

IUPAC Name

6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-3-10-11-6-5(8)9-4(7)2-12(3)6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAFXDZUEAMBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(N=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Synthesis routes and methods

Procedure details

5-bromo-3-chloro-2-hydrazinylpyrazine 11-1 (945 mg; 3.51 mmol) is dissolved in 12 ml trimethyl orthoacetate and heated up to 130° C. for 1 hour. The solution is diluted with water and extracted with EtOAc. The organic phase is then purified with flash chromatography: cHex/EtOAc=70%/30% to 55%/45% within 10 column volumes.
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.